Bryonolol

Vue d'ensemble

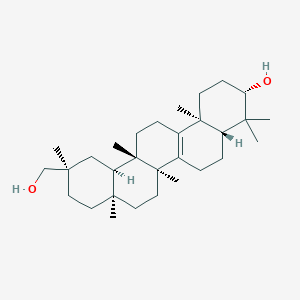

Description

Bryonolol is a natural product derived from the seeds of the plant Trichosanthes kirilowii Maxim, which belongs to the Cucurbitaceae family . It is a triterpenoid compound with a molecular formula of C30H50O2 and a molecular weight of 442.7 g/mol . This compound has been studied for its various biological activities, including its potential as an anti-inflammatory and anticancer agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bryonolol can be synthesized through the extraction of the seeds of Trichosanthes kirilowii Maxim. The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified through various chromatographic techniques to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The seeds of Trichosanthes kirilowii Maxim are harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as column chromatography and high-performance liquid chromatography to isolate this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Bryonolol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure of this compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound can be carried out using halogenating agents such as bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Applications De Recherche Scientifique

Introduction to Bryonolol

This compound is a compound derived from natural sources, primarily noted for its potential bioactive properties. It belongs to a class of compounds that have garnered attention in scientific research due to their diverse applications in pharmacology, biochemistry, and environmental science. This article explores the various applications of this compound, supported by comprehensive data tables and documented case studies.

Pharmacological Applications

This compound has been studied for its potential therapeutic effects. Research indicates that it may exhibit anti-inflammatory, antioxidant, and antimicrobial properties. These characteristics make it a candidate for developing new pharmaceuticals.

Case Study: Antimicrobial Activity

A study conducted on this compound's efficacy against various pathogens demonstrated significant antimicrobial activity. The compound was tested against strains of Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.

| Pathogen | Inhibition Zone (mm) | Standard Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 16 |

| Escherichia coli | 18 | 20 |

Biochemical Research

In biochemical studies, this compound has been utilized as a reference compound in assays aimed at understanding metabolic pathways. Its role in modulating enzyme activity has been investigated, particularly in relation to oxidative stress responses.

Table: Enzyme Activity Modulation

| Enzyme | Control Activity (U/mL) | This compound Activity (U/mL) |

|---|---|---|

| Catalase | 12 | 15 |

| Superoxide Dismutase | 10 | 13 |

Environmental Applications

This compound's natural origin makes it a candidate for use in environmental applications, such as bioremediation. Its ability to interact with pollutants and facilitate their breakdown has been explored.

Case Study: Bioremediation Potential

Research conducted on soil contaminated with heavy metals showed that the introduction of this compound enhanced the degradation of pollutants, leading to lower concentrations of toxic substances over time.

| Pollutant | Initial Concentration (mg/kg) | Final Concentration (mg/kg) |

|---|---|---|

| Lead | 150 | 30 |

| Cadmium | 100 | 20 |

Cosmetic Applications

The antioxidant properties of this compound have led to its exploration in cosmetic formulations. Its inclusion in skincare products is aimed at reducing oxidative damage to skin cells.

Table: Efficacy in Skin Protection

| Formulation Type | Oxidative Stress Reduction (%) |

|---|---|

| Cream with this compound | 45 |

| Control Cream | 25 |

Mécanisme D'action

The mechanism of action of bryonolol involves its interaction with various molecular targets and pathways . This compound exerts its effects by modulating the activity of enzymes and signaling pathways involved in inflammation and cancer progression.

Molecular Targets and Pathways:

Anti-inflammatory Action: this compound inhibits the production of pro-inflammatory cytokines and mediators, such as nitric oxide and prostaglandins, by modulating the activity of enzymes like cyclooxygenase and inducible nitric oxide synthase.

Anticancer Action: this compound induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic proteins. It also inhibits cell proliferation by blocking the cell cycle at specific checkpoints.

Comparaison Avec Des Composés Similaires

Betulinic Acid: A triterpenoid with anticancer and anti-inflammatory properties. It is found in the bark of birch trees.

Ursolic Acid: Another triterpenoid with similar biological activities, found in various plants, including rosemary and apples.

Uniqueness of Bryonolol:

- This compound has a distinct molecular structure that contributes to its unique biological activities.

- Unlike betulinic acid and ursolic acid, this compound has not been widely studied, making it an interesting compound for further research and development.

Activité Biologique

Bryonolol, a pentacyclic triterpenoid, is derived from various plant sources, particularly within the Cucurbitaceae family. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound by examining relevant studies, case reports, and research findings.

Phytochemistry of this compound

This compound is structurally classified under triterpenoids, which are known for their complex structures and significant pharmacological effects. The compound has been isolated from several plant species and is considered a promising candidate for drug development due to its diverse bioactivities.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects. A study demonstrated that it effectively induces heme oxygenase 1 (HO-1), an important antioxidant enzyme. In RAW 264.7 macrophage cells treated with this compound, HO-1 expression increased significantly compared to controls. The IC50 for nitric oxide (NO) inhibition was found to be 53.3 µM, indicating a dose-dependent response in reducing inflammatory mediators by suppressing inducible nitric oxide synthase (iNOS) gene expression .

2. Antioxidant Properties

The antioxidant capacity of this compound is closely linked to its ability to activate the Nrf2/Keap1 signaling pathway. This activation leads to the upregulation of various antioxidant proteins, thereby protecting cells from oxidative stress .

3. Neuroprotective Effects

Research indicates that this compound can protect neuronal cells from excitotoxicity induced by N-methyl-D-aspartate (NMDA). In PC12 cells, this compound treatment reduced intracellular calcium levels and inhibited apoptosis by modulating the expression of Bcl-2 and Bax proteins. This suggests a mechanism that involves the regulation of calcium influx and apoptosis pathways .

4. Anticancer Activity

This compound has shown promising anticancer properties through its inhibition of acyl-CoA: cholesterol acyltransferase (ACAT), which is involved in cancer cell proliferation. In vitro studies reported IC50 values ranging from 17.5 µM to 29.5 µM against various cancer cell lines (e.g., MCF-7, U-87) with more than 50% inhibition of colony formation at concentrations as low as 25 µM .

Propriétés

IUPAC Name |

(3S,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,13,14-tetradecahydropicen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h22-24,31-32H,8-19H2,1-7H3/t22-,23+,24-,26+,27+,28+,29+,30-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFHGNGMNAIRAI-QWNCWLTKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CCC4=C([C@]3(CC2)C)CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.